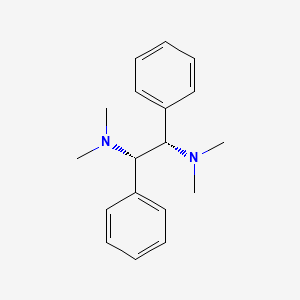

(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine

説明

特性

IUPAC Name |

(1S,2S)-N,N,N',N'-tetramethyl-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-19(2)17(15-11-7-5-8-12-15)18(20(3)4)16-13-9-6-10-14-16/h5-14,17-18H,1-4H3/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLJZKKJRGGLPH-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50518246 | |

| Record name | (1S,2S)-N~1~,N~1~,N~2~,N~2~-Tetramethyl-1,2-diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91361-07-8 | |

| Record name | (1S,2S)-N~1~,N~1~,N~2~,N~2~-Tetramethyl-1,2-diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials

- Benzaldehyde and methylamine are commonly used as initial reactants to form intermediates leading to the diamine backbone.

- Alternatively, commercially available chiral 1,2-diphenylethane-1,2-diamine can be used as a precursor for methylation steps.

Key Reaction Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 1,2-diphenylethane-1,2-diamine | Condensation of benzaldehyde with methylamine, followed by reduction | Ensures formation of chiral diamine backbone |

| 2 | Methylation of amine groups | Use of methylating agents such as methyl iodide or formaldehyde with reducing agents (e.g., Eschweiler–Clarke methylation) | Achieves N,N,N',N'-tetramethyl substitution |

| 3 | Purification and resolution | Chromatographic techniques or crystallization | To isolate (1S,2S) enantiomer with high purity |

Industrial and Laboratory Variations

- Continuous flow synthesis has been reported to improve yield and enantioselectivity by precise control of reaction parameters.

- Catalysts and bases are often employed to facilitate nucleophilic substitution and methylation steps, typically in organic solvents such as methanol or ethanol.

Detailed Preparation Method Example

A representative laboratory synthesis involves:

Synthesis of (1S,2S)-1,2-diphenylethane-1,2-diamine:

- Benzaldehyde is reacted with methylamine under reductive amination conditions to form the diamine intermediate.

- The reaction is typically carried out in methanol with a reducing agent such as sodium borohydride or catalytic hydrogenation.

Tetramethylation of the diamine:

- The diamine is subjected to Eschweiler–Clarke methylation, where formaldehyde and formic acid are used to methylate the amine groups to tertiary amines.

- This step converts the primary amines into N,N-dimethyl groups on each nitrogen, resulting in the tetramethylated diamine.

-

- The product is purified by recrystallization or chromatography to obtain the (1S,2S) enantiomer with high optical purity.

- Optical rotation and melting point are used to confirm stereochemistry and purity.

Physical and Chemical Data Relevant to Preparation

Research Findings and Optimization

- Studies indicate that the stereochemical integrity of the diamine backbone is preserved during methylation when mild conditions are used, such as Eschweiler–Clarke methylation.

- Use of continuous flow reactors enhances reproducibility and scalability, reducing side reactions and racemization.

- Catalytic systems involving nickel or other transition metals have been explored for related diamine functionalization but are less common for this specific tetramethylation.

Summary Table of Preparation Methods

| Method | Starting Material | Methylation Agent | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive amination + Eschweiler–Clarke methylation | Benzaldehyde + methylamine | Formaldehyde + formic acid | Methanol solvent, mild heating | High stereochemical retention, straightforward | Requires careful purification |

| Direct methylation of chiral diamine | (1S,2S)-1,2-diphenylethane-1,2-diamine | Methyl iodide or dimethyl sulfate | Base (e.g., K2CO3), organic solvent | Potentially faster | Risk of overalkylation, racemization |

| Continuous flow synthesis | Same as above | Same as above | Controlled flow, temperature, catalyst | Scalable, reproducible | Requires specialized equipment |

化学反応の分析

Types of Reactions

(1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The diamine can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学的研究の応用

Asymmetric Synthesis

Chiral Catalysts:

(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine serves as a chiral auxiliary in asymmetric synthesis. It has been utilized to construct various organocatalysts that facilitate enantioselective reactions. For instance:

- Organocatalysts for Aldol Reactions: The compound has been employed in the development of primary-tertiary diamine organocatalysts that have shown excellent yields and enantioselectivities in cross-aldol reactions involving trifluoromethyl aromatic ketones .

Case Study:

In a study examining the use of (1S,2S)-Tetramethyl-1,2-diphenylethane-1,2-diamine as a catalyst for the Michael addition reaction between 4-hydroxycoumarin and (E)-4-phenyl-3-buten-2-one, yields reached up to 99% with enantiomeric excesses exceeding 94% .

Coordination Chemistry

Vanadium Complexes:

The compound has been used to form stable vanadium(II) complexes. These complexes exhibit unique properties that are influenced by the nature of the diamine ligands used.

| Complex Type | Composition | Stability | Applications |

|---|---|---|---|

| Mononuclear | [VCl₂(diamine)₂] | Varies with diamine | Catalysis |

| Trinuclear | [V₃(µ-Cl)₃(µ₃-Cl)₂(diamine)₃]⁺ | High stability | Synthesis pathways |

The stability and reactivity of these complexes can be correlated with the electronic structure of the diamines used .

Applications in Organocatalysis

Organocatalytic Reactions:

The compound is integral to the development of various organocatalytic systems that enhance reaction efficiency and selectivity:

- Hydrogenation Reactions: It plays a role as a ligand in asymmetric transfer hydrogenation reactions for ketones and imines, showcasing its utility in producing high-value chiral compounds .

Performance Data:

The effectiveness of (1S,2S)-Tetramethyl-1,2-diphenylethane-1,2-diamine as a ligand has been documented across multiple studies, demonstrating its versatility in catalysis.

作用機序

The mechanism of action of (1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The chiral nature of the compound allows for the induction of asymmetry in the products, making it valuable in enantioselective synthesis.

類似化合物との比較

Comparison with Structurally Similar Diamines

Substituent Effects and Physical Properties

The substitution pattern on the nitrogen atoms critically influences the steric and electronic properties of 1,2-diphenylethane-1,2-diamine derivatives. Key analogs include:

Key Observations :

- The tetramethyl derivative exhibits higher molecular weight and steric bulk compared to dimethyl or unsubstituted analogs, enhancing its stability in catalytic cycles .

- The dimethyl derivative (DADPE, CAS 70749-06-3) is pivotal in resolving 1,1′-bi-2-naphthol (Binol) via cocrystallization, where solvent choice dictates diastereomeric purity .

- The unsubstituted DPEN forms Schiff bases with aldehydes (e.g., 2-hydroxy-1-naphthaldehyde) for metal coordination, as seen in lanthanide(III) complexes .

Catalytic Performance and Selectivity

Asymmetric Hydrogenation

- The tetramethyl derivative demonstrates superior enantioselectivity (79.6–81.4% ee ) in hydrogenating aryl ketones compared to DPEN-based catalysts, attributed to enhanced steric shielding of the metal center .

- In contrast, dimethyl derivatives like DADPE are less effective in hydrogenation but excel in resolution chemistry .

Organocatalysis

Coordination Chemistry

- The tetramethyl derivative’s methyl groups hinder coordination to metal centers, limiting its use in metal complexes. Conversely, unsubstituted DPEN readily forms Schiff bases (e.g., with 2-hydroxy-1-naphthaldehyde) that coordinate to lanthanides and cobalt(III), as shown in [Co(III)]-perchlorate complexes .

生物活性

(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine (CAS No. 91361-07-8) is a chiral diamine compound known for its applications in asymmetric synthesis and medicinal chemistry. This article explores its biological activity, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C18H24N2

- Molecular Weight : 268.4 g/mol

- Structure : The compound features two phenyl groups and a diamine structure, which contributes to its chiral properties.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry. By forming stable complexes with metal ions, it can facilitate various catalytic reactions. The chiral nature of the compound allows it to induce asymmetry in synthetic processes, making it valuable in the production of enantiomerically pure compounds.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

1. Antimicrobial Activity

Studies have shown that derivatives of diamines similar to this compound possess antimicrobial properties. For instance, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have been synthesized and tested for their antimicrobial efficacy against various pathogens .

2. Antitumor Properties

The compound has been investigated for its potential antitumor effects. Research indicates that certain diphenylethylenediamine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanisms often involve the modulation of cell cycle progression and the induction of oxidative stress .

3. HIV Inhibition

Preliminary studies suggest that compounds within the same chemical family may exhibit anti-HIV activity by interfering with viral replication processes. Further research is needed to establish the efficacy and mechanism of action specific to this compound .

Case Studies

A series of studies have been conducted to evaluate the biological activities associated with this compound and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Synthesis of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives showed significant antimicrobial effects against Gram-positive bacteria. |

| Study 2 | Antitumor Activity | Diphenylethylenediamine derivatives induced apoptosis in cancer cell lines through cell cycle arrest mechanisms. |

| Study 3 | HIV Inhibition | Compounds demonstrated potential anti-HIV activity by disrupting viral replication pathways. |

Applications in Research

This compound serves several roles in scientific research:

- Asymmetric Catalysis : Utilized as a chiral ligand in asymmetric synthesis.

- Medicinal Chemistry : Investigated as a building block for pharmaceutical development.

- Material Science : Employed in creating chiral materials and polymers .

Q & A

Q. Key Data :

| Method | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral resolution | 60–70 | >99% | |

| Reductive amination | 80–85 | >98% | |

| Asymmetric hydrogenation | 75–90 | 90–95% |

How is the enantiomeric purity of this compound verified in research settings?

Basic

Enantiopurity is validated using:

- Chiral HPLC : Employing columns like Chiralpak IA or IB with hexane/isopropanol mobile phases. Retention times and peak integration confirm ee >98% .

- NMR with chiral solvating agents : Eu(hfc)₃ induces splitting of diastereotopic proton signals (e.g., benzylic CH groups) .

- X-ray crystallography : Absolute configuration confirmation via single-crystal analysis (e.g., Flack parameter <0.1) .

What role does this diamine play in asymmetric catalysis, and what methodologies are used to study its efficacy?

Advanced

The diamine serves as a chiral ligand or organocatalyst in asymmetric reactions:

- Mannich reactions : In combination with trifluoroacetic acid, it catalyzes the addition of methyl ketones to trifluoromethylated ketimines, achieving 73–96% ee. Methodology includes kinetic studies and Eyring plots to assess enantioselectivity .

- Morita-Baylis-Hillman reactions : Thiourea derivatives of the diamine promote α,β-unsaturated ester formation (80% yield, 4:1 dr). Reaction optimization involves solvent screening (CHCl₃ vs. toluene) and temperature gradients .

- Hydrogenation : Water-soluble phosphonic acid derivatives enable biphasic asymmetric hydrogenation of ketones, with TOF (turnover frequency) analysis showing 2–3× faster rates than homogeneous systems .

Q. Mechanistic Insight :

- Steric bulk from tetramethyl groups and phenyl rings dictates substrate orientation.

- Cooperative acid-base interactions (e.g., TFA in Mannich reactions) enhance electrophile activation .

How do researchers resolve contradictions in catalytic performance under different reaction conditions?

Advanced

Contradictions (e.g., variable ee in biphasic vs. homogeneous systems) are addressed via:

Solvent effects : Polar solvents (MeCN/H₂O) stabilize transition states in biphasic hydrogenation, improving ee by 10–15% compared to THF .

Additive screening : Salts (NaClO₄) or Lewis acids (LiCl) modulate ligand-metal coordination, as shown in Co(III)-Schiff base complexes .

Computational modeling : DFT studies (e.g., Gaussian 09) model steric/electronic effects of substituents on transition-state energies .

Case Study :

In biphasic hydrogenation, interfacial tension measurements correlate with reaction rates. Higher surfactant concentrations (e.g., SDS) reduce TOF due to micelle formation .

What coordination geometries are observed when this diamine forms complexes with transition metals?

Structural

The diamine acts as a bidentate ligand, forming:

Q. Table: Coordination Parameters

| Metal | Geometry | Bond Length (Å) | Application | Reference |

|---|---|---|---|---|

| Co(III) | Octahedral | Co–N: 1.90–1.97 | Oxygen-carrier mimics | |

| Ir(I) | Square-planar | Ir–N: 2.05 | Asymmetric hydrogenation |

What are the best practices for characterizing the electronic and steric properties of this ligand in catalysis?

Q. Methodological

- X-ray crystallography : Resolve ligand conformation (e.g., C–C torsion angles) and metal-ligand bond lengths .

- NMR titration : Quantify Lewis acidity via ¹H/¹⁹F shifts upon binding BF₃ or BArF salts.

- Hammett analysis : Correlate substituent effects (σ values) on reaction rates to determine electronic contributions .

- Steric maps : Calculate percent buried volume (%Vbur) using SambVca software to assess steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。